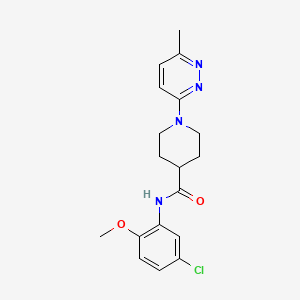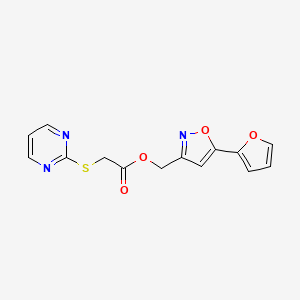
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” is a chemical compound that has been offered by Benchchem for CAS No. 1210318-83-41. However, detailed information about this specific compound is not readily available in the search results.
Synthesis Analysis
Unfortunately, the specific synthesis process for “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” is not available in the search results. However, there are studies describing the synthesis of similar compounds. For instance, a study describes a simple and facile synthesis of pyrazolyl/isoxazolyl 1,3,4-oxadiazole derivatives from the synthetic intermediates pyrazolyl/isoxazolyl carboxylates2.Molecular Structure Analysis
The molecular structure of “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” is not directly provided in the search results. However, similar compounds have been characterized by IR, 1H NMR, 13C NMR, and mass spectra2.Chemical Reactions Analysis
The specific chemical reactions involving “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” are not directly available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis and Anti-inflammatory Properties : A study by Selvam, T. et al. (2012) discussed the synthesis of compounds related to (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate, showing significant antinociceptive and anti-inflammatory activities. This highlights its potential in pain management and inflammation control (Selvam et al., 2012).
- Antiprotozoal Agents : Research by Ismail, M. et al. (2004) synthesized related compounds, demonstrating strong DNA affinities and significant in vitro and in vivo antiprotozoal activity, indicating potential as antiprotozoal agents (Ismail et al., 2004).
- Plant Growth Stimulation : A study by Pivazyan, V. A. et al. (2019) on derivatives including furan and pyrimidine rings revealed a pronounced effect on plant growth stimulation (Pivazyan et al., 2019).
Antimicrobial and Antifungal Applications
- Antibacterial, Antifungal, and Anti-Tubercular Activities : Akhaja, T. N. et al. (2012) synthesized derivatives which were screened for anti-bacterial, anti-fungal, and anti-tubercular activities, suggesting its use in combating various infectious diseases (Akhaja & Raval, 2012).
- Antimicrobial Activity : The study by Sodha, V. et al. (2003) reported the synthesis of compounds under microwave-assisted conditions, showing significant antimicrobial activities, pointing towards their potential in antimicrobial therapies (Sodha et al., 2003).
Anticancer and Antiangiogenic Effects
- Anticancer and Antiangiogenic Properties : Chandrappa, S. et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, showing significant antiangiogenic effects and inhibition of tumor growth in a mouse model, indicating their potential in cancer treatment (Chandrappa et al., 2010).
Safety And Hazards
The safety and hazards associated with “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” are not directly available in the search results.
Direcciones Futuras
The future directions for research on “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” are not directly available in the search results. However, given the biological activities exhibited by similar compounds, further research into the properties and potential applications of this compound could be beneficial3.
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13(9-22-14-15-4-2-5-16-14)20-8-10-7-12(21-17-10)11-3-1-6-19-11/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLOXBAFFIUUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

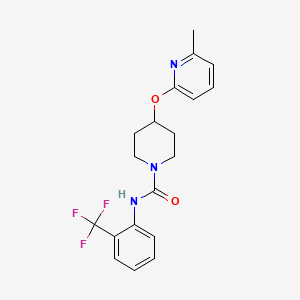
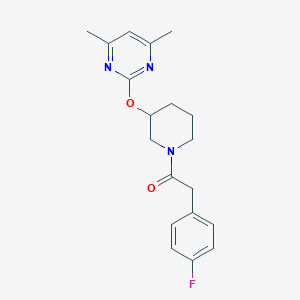
![6-[[5-benzylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2802455.png)
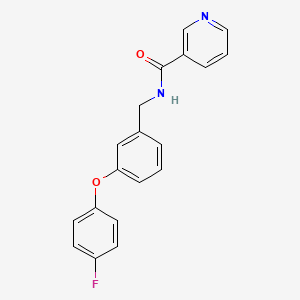
![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2802458.png)
![N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2802459.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
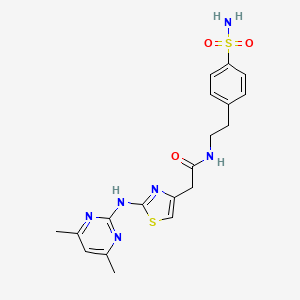
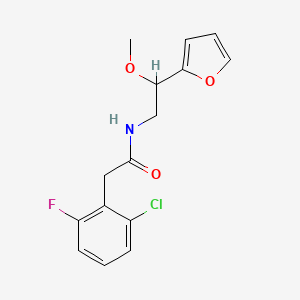
![4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one](/img/structure/B2802463.png)
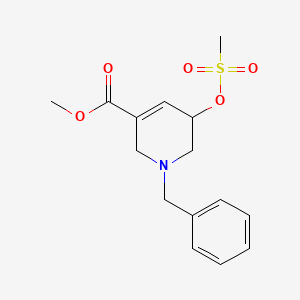
![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)
![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)
